molecular formula C13H18O2 B14360931 Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate CAS No. 92935-22-3

Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate

Cat. No.: B14360931
CAS No.: 92935-22-3
M. Wt: 206.28 g/mol
InChI Key: VYFJDWNWQXXVBB-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a carboxylate ester group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethyl-1H-indene and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process.

    Esterification: The key step involves the esterification of 6-ethyl-1H-indene with methyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This allows for efficient and scalable production of the compound, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-ethyl-1H-indene-4-carboxylate: Similar structure but lacks the tetrahydro modification.

    Ethyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-3-carboxylate: Similar structure with the carboxylate group at a different position.

Properties

CAS No.

92935-22-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 6-ethyl-2,3,6,7-tetrahydro-1H-indene-4-carboxylate

InChI

InChI=1S/C13H18O2/c1-3-9-7-10-5-4-6-11(10)12(8-9)13(14)15-2/h8-9H,3-7H2,1-2H3

InChI Key

VYFJDWNWQXXVBB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(CCC2)C(=C1)C(=O)OC

Origin of Product

United States

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